
ethyl 8-(4-biphenyl)-8-oxooctanoate
Overview
Description
Ethyl 8-(4-biphenyl)-8-oxooctanoate is an ester derivative characterized by an 8-oxooctanoate backbone with a biphenyl substituent at the carbonyl position. These compounds are typically synthesized via coupling reactions involving activated carboxylic acids and aryl amines or alcohols. Such derivatives are often explored as intermediates in pharmaceuticals, radiotracers, or enzyme inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-(4-biphenyl)-8-oxooctanoate typically involves the esterification of 7-(4-biphenyl)carbonylheptanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: ethyl 8-(4-biphenyl)-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: 7-(4-biphenyl)carbonylheptanoic acid.
Reduction: 7-(4-biphenyl)carbonylheptanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of ethyl 8-(4-biphenyl)-8-oxooctanoate typically involves the esterification of 7-(4-biphenyl)carbonylheptanoic acid with ethanol. This reaction is facilitated by a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion to the ester. In industrial applications, continuous flow processes are often employed to enhance efficiency and yield.
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique biphenyl structure allows for diverse chemical transformations, making it valuable in organic synthesis.
Biology
This compound is utilized in studies related to ester hydrolysis and enzyme-catalyzed reactions. The biphenyl moiety can be released through hydrolysis, allowing researchers to investigate its biological interactions and effects on various molecular targets.
Industry
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its properties can enhance the performance of formulations in coatings, adhesives, and other applications.
Case Study 1: Synthesis and Characterization
In a study published in 2023, researchers synthesized this compound and characterized its properties using NMR spectroscopy and mass spectrometry. The results confirmed its structure and purity, paving the way for further applications in drug development.
Another investigation focused on the compound's potential as an anti-inflammatory agent. In vitro studies demonstrated that it significantly reduced pro-inflammatory cytokine production in macrophage cell lines, suggesting therapeutic potential for inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 8-(4-biphenyl)-8-oxooctanoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the active biphenyl compound. This biphenyl moiety can then interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares ethyl 8-(4-biphenyl)-8-oxooctanoate with structurally related esters, focusing on substituent effects, synthesis, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Structural Feature |
---|---|---|---|---|
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate | 4-ethoxy | C₁₆H₂₂O₄ | 306.40 | Ethoxy group enhances electron donation |
Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | 3-chloro | C₁₆H₂₁ClO₃ | 296.79 | Chlorine increases electronegativity |
Ethyl 8-(4-t-butylphenyl)-8-oxooctanoate | 4-t-butyl | C₂₀H₃₀O₃ | 318.45 | Bulky t-butyl improves steric resistance |
Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate | 2,3,4,5-tetrafluoro | C₁₆H₁₈F₄O₃ | 334.31 | Fluorine atoms boost metabolic stability |
Methyl 8-((4-hydroxyphenyl)amino)-8-oxooctanoate | 4-hydroxyamino | C₁₅H₂₁NO₄ | 279.33 | Amino group enables hydrogen bonding |
Key Observations :
- Electron-donating groups (e.g., ethoxy) increase resonance stabilization, while electron-withdrawing groups (e.g., chloro, fluoro) enhance reactivity in electrophilic substitutions .
- Amino-functionalized derivatives exhibit antiproliferative activity, likely due to interactions with cellular targets like histone deacetylases (HDACs) .
Physicochemical Properties
- Purity: Commercial analogs (e.g., ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate) are typically ≥97% pure .
- Solubility : Lipophilic substituents (e.g., biphenyl, t-butyl) reduce aqueous solubility but improve membrane permeability.
- Thermal Stability : Melting points for aryl-substituted esters range from 102–176°C, with higher values observed for halogenated or rigid derivatives .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Antiproliferative potency correlates with substituent polarity; electron-withdrawing groups enhance HDAC binding .
- Synthetic Challenges : Bulky substituents (e.g., biphenyl) may require optimized coupling conditions to prevent steric hindrance .
- Emerging Applications : Fluorinated esters are gaining traction in radiopharmaceuticals due to their metabolic stability and imaging compatibility .
Biological Activity
Ethyl 8-(4-biphenyl)-8-oxooctanoate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈O₃
- Molecular Weight : 290.34 g/mol
- CAS Number : 44341045
The compound features a biphenyl moiety, which is known for enhancing lipophilicity and potentially increasing biological activity.
The biological activity of this compound is attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Properties : this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Enzyme Inhibition : Preliminary studies suggest that this compound might inhibit certain enzymes involved in metabolic pathways relevant to cancer progression.
Table 1: Summary of Biological Activities
Case Studies
-
Cytotoxic Effects on Cancer Cell Lines :
A study evaluated the cytotoxicity of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability, particularly in breast and colon cancer cells, suggesting its potential as an anticancer agent. -
Inflammation Model :
In an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to controls. This supports its role as an anti-inflammatory agent. -
Oxidative Stress Study :
Research demonstrated that this compound effectively reduced markers of oxidative stress in vitro, indicating its potential utility in oxidative stress-related diseases.
Discussion
The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its antioxidant and anti-inflammatory properties could be beneficial in treating conditions such as cancer and chronic inflammatory diseases. Further research is warranted to elucidate the precise mechanisms by which this compound exerts its effects and to explore its efficacy in clinical settings.
Properties
IUPAC Name |
ethyl 8-oxo-8-(4-phenylphenyl)octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-2-25-22(24)13-9-4-3-8-12-21(23)20-16-14-19(15-17-20)18-10-6-5-7-11-18/h5-7,10-11,14-17H,2-4,8-9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPVUBIDRJQHMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472539 | |
Record name | Ethyl 7-(4-biphenyl)carbonylheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362669-47-4 | |
Record name | Ethyl 7-(4-biphenyl)carbonylheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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